Biphenyl-3,3',4,4'-tetracarbaldehyde
Overview
Description
Biphenyl-3,3’,4,4’-tetracarbaldehyde is an organic compound with the molecular formula C16H10O4 It is characterized by the presence of four aldehyde groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
Biphenyl-3,3’,4,4’-tetracarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of biphenyl-3,3’,4,4’-tetramethylbenzene using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of biphenyl-3,3’,4,4’-tetracarbaldehyde often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of catalysts and optimized reaction parameters further enhances the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Biphenyl-3,3’,4,4’-tetracarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: The compound can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid; acidic conditions, controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in anhydrous solvents like tetrahydrofuran or ethanol.
Condensation: Amines, hydrazines; often carried out in the presence of a catalyst such as acetic acid or under reflux conditions.
Major Products Formed
Oxidation: Biphenyl-3,3’,4,4’-tetracarboxylic acid.
Reduction: Biphenyl-3,3’,4,4’-tetrahydroxybenzene.
Condensation: Schiff bases, hydrazones.
Scientific Research Applications
Mechanism of Action
The mechanism by which biphenyl-3,3’,4,4’-tetracarbaldehyde exerts its effects depends on the specific chemical reactions it undergoes. For example, in condensation reactions, the aldehyde groups react with nucleophiles to form imines or hydrazones, which can further participate in various chemical transformations. The molecular targets and pathways involved are primarily determined by the nature of the reacting species and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-3,3’,4,4’-tetracarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
Biphenyl-3,3’,5,5’-tetracarbaldehyde: Similar structure but with aldehyde groups in different positions on the biphenyl core.
Uniqueness
Biphenyl-3,3’,4,4’-tetracarbaldehyde is unique due to the specific positioning of its aldehyde groups, which allows for distinct reactivity and applications compared to its analogs. This unique structure enables the formation of specific products and intermediates that are not easily accessible with other compounds .
Properties
IUPAC Name |
4-(3,4-diformylphenyl)phthalaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-7-13-3-1-11(5-15(13)9-19)12-2-4-14(8-18)16(6-12)10-20/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBWEPNXTOWAHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C=O)C=O)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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